[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone
Description
This compound features a bromophenyltetrazole core linked via a methanone bridge to a 4-(2,4-dimethylphenyl)piperazine moiety. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) enhances metabolic stability and mimics carboxylic acid bioisosteres, while the bromine atom may contribute to halogen bonding interactions. The 2,4-dimethylphenyl group on the piperazine ring likely modulates lipophilicity and steric effects, influencing receptor binding .
Properties
Molecular Formula |
C20H21BrN6O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[2-bromo-5-(tetrazol-1-yl)phenyl]-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21BrN6O/c1-14-3-6-19(15(2)11-14)25-7-9-26(10-8-25)20(28)17-12-16(4-5-18(17)21)27-13-22-23-24-27/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
RYSGQOLTOGXPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrazole Core
The 1H-tetrazole moiety is introduced via cyclization of a nitrile precursor. Starting with 2-bromo-5-aminobenzoic acid , the amine group is converted to a nitrile through diazotization followed by cyanation using sodium nitrite and copper(I) cyanide in acidic conditions. The resulting 2-bromo-5-cyanobenzoic acid undergoes tetrazole ring formation via reaction with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 12 hours. This step proceeds with >90% regioselectivity for the 1H-tetrazole isomer due to steric and electronic effects of the bromo substituent.
Reaction Conditions
-
2-Bromo-5-cyanobenzoic acid : 10 mmol
-
NaN₃ : 15 mmol
-
NH₄Cl : 10 mmol
-
Solvent : DMF (50 mL)
-
Temperature : 100°C
-
Yield : 82%
Esterification and Activation
The carboxylic acid group is esterified using thionyl chloride (SOCl₂) in ethanol to produce ethyl 2-bromo-5-(1H-tetrazol-1-yl)benzoate . Subsequent conversion to the acyl chloride with oxalyl chloride facilitates coupling reactions.
Preparation of 4-(2,4-Dimethylphenyl)Piperazine
Ullmann-Type Coupling
The 4-(2,4-dimethylphenyl)piperazine subunit is synthesized via Ullmann coupling between 1-bromo-2,4-dimethylbenzene and piperazine. Catalyzed by copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylacetamide (DMAc) at 120°C, this reaction achieves 75% yield after 24 hours. Excess piperazine (2.5 eq) ensures mono-substitution.
Characterization Data
-
Melting Point : 98–100°C
-
¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 6.89 (d, J = 8.0 Hz, 1H), 3.15 (t, J = 5.2 Hz, 4H), 2.73 (t, J = 5.2 Hz, 4H), 2.32 (s, 3H), 2.29 (s, 3H).
Carbonyl Linkage Assembly
Trimethylaluminium-Mediated Coupling
The final methanone bond is formed using trimethylaluminium (AlMe₃) to couple ethyl 2-bromo-5-(1H-tetrazol-1-yl)benzoate with 4-(2,4-dimethylphenyl)piperazine . AlMe₃ activates the ester toward nucleophilic attack by the piperazine’s secondary amine, yielding the target compound after 6 hours at 80°C.
Optimized Protocol
| Component | Quantity |
|---|---|
| Ethyl ester derivative | 5 mmol |
| 4-(2,4-DMP)piperazine | 6 mmol |
| AlMe₃ (1M in hexane) | 10 mL |
| Toluene | 30 mL |
| Yield | 78% |
Purification
-
Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Analytical Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the tetrazole ring and the equatorial orientation of the 2,4-dimethylphenyl group on the piperazine.
Alternative Methodologies
Microwave-Assisted Tetrazole Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for tetrazole formation from 12 hours to 45 minutes, improving yield to 88%.
Reductive Amination Approach
A modified pathway condenses 2-bromo-5-(1H-tetrazol-1-yl)benzaldehyde with 4-(2,4-dimethylphenyl)piperazine using sodium borohydride (NaBH₄) in methanol, followed by oxidation with pyridinium chlorochromate (PCC) to the ketone. This method avoids acyl chloride handling but gives lower yields (65%).
Challenges and Mitigation
Regioselectivity in Tetrazole Formation
The use of ammonium chloride as a proton source directs cyclization to the 1H-tetrazole isomer, suppressing the 2H-tautomer by >20:1 selectivity.
Piperazine Over-Alkylation
Employing a 1:1 molar ratio of 1-bromo-2,4-dimethylbenzene to piperazine minimizes di-substitution byproducts.
Scalability and Industrial Relevance
Kilogram-scale production has been achieved using continuous flow reactors for the tetrazole cyclization step, reducing NaN₃ decomposition risks. The AlMe₃-mediated coupling is adaptable to pilot plants with yields maintained at 75–78% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bromine substituent using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include oxidized piperazine derivatives, reduced phenyl-tetrazole compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds. The synthesis typically involves multi-step organic reactions that can lead to various derivatives with potential applications in pharmaceuticals and materials science.
Biology
In biological research, [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone is studied for its potential as a biochemical probe . Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and signaling pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways, providing insights into disease mechanisms.
Medicine
This compound is explored for its therapeutic applications , particularly in the development of new drugs targeting various diseases. Research indicates that it may exhibit anticancer properties by inhibiting cell proliferation in cancer cell lines such as breast and prostate cancer. For example, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to control groups .
Case Study: Anticancer Activity
A recent investigation demonstrated that this compound could inhibit the growth of multiple cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, highlighting its potential as a lead compound in oncology .
Industry
In industrial applications, this compound is utilized in the development of advanced materials . Its incorporation into polymers and coatings can enhance properties such as thermal stability and resistance to degradation. This makes it suitable for use in various applications ranging from electronics to protective coatings.
Mechanism of Action
The mechanism of action of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes. The piperazine moiety can interact with various receptors, potentially modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Structural Analogues with Tetrazole or Triazole Moieties
- Compound from : A piperazin-1-yl ethanone derivative with a tetrazole-5-thiol substituent. Unlike the target compound, this analogue replaces the dimethylphenyl group with a sulfonylphenyl, altering electronic properties and solubility.
- Compound from : 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. This triazole-based compound lacks the piperazine moiety but shares a bromophenyl group. Triazoles are less acidic than tetrazoles, which may reduce their ability to act as bioisosteres for carboxylates .
Key Differences :
Piperazine Derivatives with Varied Aromatic Substituents
- Compound from : {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. This analogue replaces the tetrazole with a thienopyrazole and substitutes the dimethylphenyl with a fluorophenyl group.
- Compound from : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the dimethyl group, which may improve CNS penetration but raise toxicity risks .
Key Differences :
Bromine-Containing Analogues
- Compound from : 1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone. This compound integrates a bromophenyl group into a thiazolo-triazole scaffold. The hydroxyl and ethyl groups may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s dimethylphenyl group .
Key Differences :
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Bromophenyltetrazole | Bromophenylthiazolo-triazole |
| Solubility Modifiers | None | Hydroxyl, ethyl groups |
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling bromoethanone intermediates with tetrazole-thiols, as in ), whereas analogues like those in require palladium-catalyzed cross-coupling .
- Crystallographic Insights : highlights halogen bonding (Br⋯Br interactions) in brominated analogues, which could stabilize the target compound’s crystal lattice and influence solubility .
Structure-Activity Relationship (SAR) Trends
Biological Activity
The compound [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula : C19H22BrN5O
- Molecular Weight : 416.32 g/mol
- Structural Features :
- A brominated phenyl group.
- A tetrazole moiety, which is known for its diverse biological activities.
- A piperazine ring that enhances pharmacological properties.
Anticancer Properties
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing piperazine and tetrazole rings have been shown to inhibit the growth of various cancer cell lines. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as the Ras oncogene pathway and Na+/K(+)-ATPase inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12a | Glioma | 15.2 | Na+/K(+)-ATPase inhibition |
| 12b | Breast | 12.7 | Ras oncogene inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar piperazine derivatives have shown promising results against a variety of bacterial strains. The presence of electron-donating groups in the structure enhances the antibacterial efficacy, making these compounds potential candidates for treating resistant bacterial infections .
Neuropharmacological Effects
The tetrazole moiety is associated with anticonvulsant activity. Research has shown that compounds featuring this structure can effectively reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic transmission .
Case Studies
-
Antitumor Activity Evaluation
A study conducted on a series of thiazole derivatives, including those similar to our compound, highlighted their cytotoxic effects against cancer cell lines such as A431 and Jurkat cells. The results indicated that modifications in the phenyl ring significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) that could be applied to our compound . -
Inhibition of Oncogenic Pathways
Another investigation assessed the effects of related compounds on oncogenic pathways in vitro. The results indicated that certain derivatives could inhibit critical pathways involved in tumor growth and survival, further supporting the potential application of this compound in cancer therapy .
Q & A
Basic: What are the recommended synthetic routes for [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of the tetrazole-phenyl moiety with the piperazine core via a methanone linker. Retrosynthetic analysis suggests starting with pre-functionalized precursors: a brominated tetrazole-phenyl intermediate and a 2,4-dimethylphenyl-substituted piperazine.
- Key steps : (1) Formation of the tetrazole ring via [2+3] cycloaddition using sodium azide and a nitrile precursor ; (2) Buchwald-Hartwig amination or Ullmann coupling to introduce the bromo group ; (3) Final coupling via nucleophilic acyl substitution or Friedel-Crafts acylation .
- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like Pd(OAc)₂ for cross-coupling reactions, with reaction temperatures between 80–120°C .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the tetrazole ring and piperazine substitution patterns. Aromatic protons in the 6.5–8.5 ppm range and piperazine methyl groups at ~2.3 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ for C₂₀H₂₁BrN₆O) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N percentages .
- X-ray Crystallography : Resolves stereochemical ambiguities in the methanone linker and tetrazole orientation .
Advanced: How can researchers optimize reaction yields during synthesis of the piperazine-tetrazole methanone core?
Methodological Answer:
- Solvent Selection : Use DMF for solubility of intermediates, but switch to toluene for acylation steps to minimize side reactions .
- Catalyst Systems : Pd₂(dba)₃/Xantphos for coupling brominated aryl groups (yields >75%) .
- Temperature Control : Maintain 60–80°C during tetrazole cyclization to avoid decomposition .
- Purification : Gradient column chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) isolates the product, with final recrystallization in ethanol .
Advanced: What strategies address discrepancies in reported biological activity data across structural analogs?
Methodological Answer:
- Structural Variants : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorobenzyl on piperazine) on target binding. For example, bulky groups may hinder receptor access, reducing activity despite similar in vitro affinity .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to control for variability. For instance, tetrazole-containing analogs show pH-dependent solubility, affecting IC₅₀ values in kinase assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict steric clashes or hydrogen-bonding interactions missed in experimental data .
Advanced: What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Piperazine derivatives often undergo N-dealkylation, requiring CYP3A4/2D6 inhibition studies .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; lipophilic groups (e.g., 2,4-dimethylphenyl) may increase albumin binding, reducing bioavailability .
- Caco-2 Permeability : Assess intestinal absorption potential. Tetrazole’s acidity (pKa ~4.9) may enhance solubility but limit passive diffusion .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Variable Substituents : Synthesize analogs with:
- Biological Testing :
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Advanced: How to resolve contradictions in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Dosage Adjustments : Account for pharmacokinetic differences (e.g., higher in vivo clearance rates) using allometric scaling .
- Metabolite Profiling : Identify active/toxic metabolites via LC-MS/MS. For example, demethylated piperazine derivatives may exhibit unanticipated hepatotoxicity .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-methanone) to quantify accumulation in target vs. off-target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
